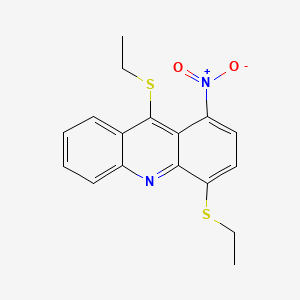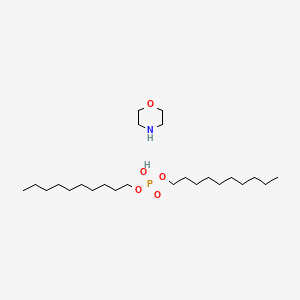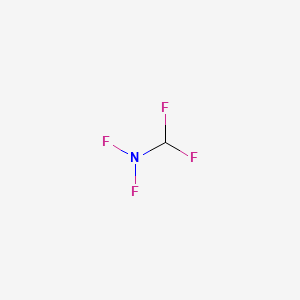
Acridine, 4,9-bis(ethylthio)-1-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acridine, 4,9-bis(ethylthio)-1-nitro- is a derivative of acridine, a heterocyclic organic compound. Acridine derivatives are known for their diverse applications in medicinal chemistry, particularly as anticancer and antimicrobial agents. The addition of ethylthio and nitro groups to the acridine core enhances its chemical properties, making it a compound of interest for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acridine, 4,9-bis(ethylthio)-1-nitro- typically involves the nitration of acridine followed by the introduction of ethylthio groups. One common method includes:
Nitration: Acridine is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position.
Thioether Formation: The nitrated acridine is then reacted with ethylthiol in the presence of a base such as sodium hydride or potassium carbonate to form the ethylthio groups at the 4 and 9 positions.
Industrial Production Methods
Industrial production of acridine, 4,9-bis(ethylthio)-1-nitro- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Acridine, 4,9-bis(ethylthio)-1-nitro- undergoes various chemical reactions, including:
Oxidation: The ethylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted acridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Acridine, 4,9-bis(ethylthio)-1-nitro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to intercalate into DNA and disrupt cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of dyes, pigments, and other materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of acridine, 4,9-bis(ethylthio)-1-nitro- involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit DNA replication and transcription, leading to cell death. The compound may also generate reactive oxygen species (ROS) upon metabolic activation, contributing to its cytotoxic effects. The molecular targets include DNA and various enzymes involved in DNA processing.
Vergleich Mit ähnlichen Verbindungen
Acridine, 4,9-bis(ethylthio)-1-nitro- can be compared with other acridine derivatives such as:
Acridine Orange: A well-known fluorescent dye used for staining nucleic acids.
Acriflavine: An antiseptic and antimicrobial agent.
9-Aminoacridine: Used as a mutagen and in the study of DNA interactions.
Uniqueness
The presence of both ethylthio and nitro groups in acridine, 4,9-bis(ethylthio)-1-nitro- imparts unique chemical properties, such as enhanced lipophilicity and electron-withdrawing effects, which can influence its reactivity and biological activity. This makes it distinct from other acridine derivatives and valuable for specific research applications.
Eigenschaften
CAS-Nummer |
128093-92-5 |
|---|---|
Molekularformel |
C17H16N2O2S2 |
Molekulargewicht |
344.5 g/mol |
IUPAC-Name |
4,9-bis(ethylsulfanyl)-1-nitroacridine |
InChI |
InChI=1S/C17H16N2O2S2/c1-3-22-14-10-9-13(19(20)21)15-16(14)18-12-8-6-5-7-11(12)17(15)23-4-2/h5-10H,3-4H2,1-2H3 |
InChI-Schlüssel |
NVHKKDFBUAXEPP-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC1=CC=C(C2=C(C3=CC=CC=C3N=C12)SCC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5r,6s)-5-Ethenyl-4a-hydroxy-6-[(2s,3r,4s,5s,6r)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,5,6-tetrahydropyrano[5,4-c]pyran-1-one](/img/structure/B12806896.png)










![4-(2-Iodophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B12806974.png)

